1-Styrylnaphthalene
Description
Historical Perspectives in Styrylnaphthalene Chemistry Research
The study of 1-Styrylnaphthalene is rooted in the broader history of naphthalene (B1677914) and stilbene (B7821643) chemistry. Naphthalene itself, a bicyclic aromatic hydrocarbon, has been a cornerstone of organic chemistry since its discovery in the early 19th century. nih.gov The investigation of stilbene (1,2-diphenylethene) and its derivatives has been extensive, particularly concerning their photoisomerization and photocyclization reactions.
Early research into styrylnaphthalenes, including the 1-isomer, was significantly driven by an interest in their photochemical properties. Studies dating back to the latter half of the 20th century explored the cis-trans photoisomerization of β-styrylnaphthalene, a closely related isomer, shedding light on the influence of the naphthalene chromophore on the photochemical behavior of the ethylenic bond. acs.org These foundational studies on the photochemistry of styryl-aromatic compounds laid the groundwork for understanding the excited state dynamics of molecules like this compound. The development of synthetic methods for stilbenes and their analogs, such as the Wittig reaction and Heck coupling, provided the chemical tools necessary to access these compounds and investigate their properties systematically.
Contemporary Research Significance of this compound
In recent years, research on this compound and its derivatives has gained momentum, driven by their potential in materials science and photochemistry. The fluorescent properties of these compounds make them attractive candidates for various applications.
One significant area of contemporary research is the development of fluorescent probes for cellular imaging. While much of this work focuses on functionalized derivatives of styrylnaphthalene, the core structure of this compound provides the fundamental photophysical properties that are then tuned by the addition of other chemical groups. These derivatives are being explored for their ability to stain and visualize cellular membranes.
Furthermore, styrylnaphthalene derivatives are being investigated as photosensitizers in polymerization processes. Their ability to absorb light and transfer energy makes them suitable for initiating chemical reactions, a property that is valuable in the development of new photoresists and other light-sensitive materials. The atmospheric oxidation of naphthalene and its derivatives is also a subject of current environmental chemistry research, aiming to understand their role in the formation of secondary organic aerosols. copernicus.org
Scope and Objectives of Academic Inquiry on this compound
The academic inquiry into this compound and its analogs is multifaceted, with several key objectives guiding current and future research:
Elucidation of Photophysical and Photochemical Pathways: A primary goal is to gain a deeper understanding of the excited-state dynamics of this compound. This includes studying the competition between fluorescence, cis-trans isomerization, and photocyclization pathways upon photoexcitation. Researchers aim to map out the potential energy surfaces of the excited states to explain the observed photochemical behavior.
Development of Novel Synthetic Methodologies: The synthesis of this compound and its derivatives with high efficiency and stereoselectivity remains an active area of research. This includes the refinement of existing methods and the development of new catalytic systems for their preparation. youtube.com
Structure-Property Relationship Studies: A significant portion of academic work is dedicated to understanding how modifications to the molecular structure of this compound affect its properties. By systematically altering substituents on the naphthalene or phenyl rings, researchers can tune the absorption and emission wavelengths, quantum yields, and photochemical reactivity of these compounds.
Exploration of Applications in Materials Science: There is a strong drive to translate the fundamental understanding of this compound into practical applications. This includes the design and synthesis of new materials for organic light-emitting diodes (OLEDs), fluorescent sensors, and photopolymerization initiators. The interplay between molecular structure and material performance is a key focus of this research.
Chemical Compound Information
| Compound Name |
| This compound |
| Naphthalene |
| Stilbene |
| β-Styrylnaphthalene |
Properties of this compound
| Property | Value | Source |
| IUPAC Name | 1-[(E)-2-phenylethenyl]naphthalene | nih.gov |
| Molecular Formula | C₁₈H₁₄ | nih.gov |
| Molecular Weight | 230.3 g/mol | nih.gov |
| CAS Number | 2840-87-1 | nih.gov |
| Appearance | Data not available | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Spectroscopic Data for this compound
| Spectrum Type | Data Reference |
| FTIR Spectra | nih.gov |
| Vapor Phase IR Spectra | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(E)-2-phenylethenyl]naphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14/c1-2-7-15(8-3-1)13-14-17-11-6-10-16-9-4-5-12-18(16)17/h1-14H/b14-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVDMWIHZMXKFR-BUHFOSPRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2840-87-1 | |
| Record name | NSC91576 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91576 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthetic Methodologies and Chemical Derivatization of 1 Styrylnaphthalene
Established Synthetic Pathways for 1-Styrylnaphthalene
The synthesis of the this compound backbone is primarily achieved through several key olefination and coupling reactions. These methods involve the formation of the crucial styrenic double bond, connecting a naphthalene (B1677914) ring to a phenyl group.
Palladium-Catalyzed Coupling Reactions (e.g., Heck Coupling)
The Heck reaction, a cornerstone of carbon-carbon bond formation, is a powerful tool for synthesizing this compound. wikipedia.org This palladium-catalyzed reaction couples an unsaturated halide with an alkene. wikipedia.org For the synthesis of this compound, this typically involves the reaction of a halonaphthalene, such as 1-bromonaphthalene (B1665260) or 1-iodonaphthalene, with styrene (B11656). A base and a palladium catalyst are essential for the reaction to proceed. wikipedia.org
The general mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by migratory insertion of the alkene into the palladium-carbon bond. A final β-hydride elimination step releases the substituted alkene product, this compound, and regenerates the palladium(0) catalyst. numberanalytics.com The choice of catalyst, ligands, base, and solvent significantly influences the reaction's efficiency and yield. numberanalytics.comorganic-chemistry.org While early methods required harsh conditions, modern protocols often utilize highly active palladium complexes and can proceed under milder temperatures. beilstein-journals.orgfrontiersin.org
Table 1: Representative Conditions for Heck-Type Reactions This table presents generalized conditions for Heck reactions based on common laboratory practices.
| Parameter | Condition | Purpose |
|---|---|---|
| Palladium Source | Pd(OAc)₂, PdCl₂, Pd₂(dba)₃ | Catalyst precursor |
| Ligand | Triphenylphosphine (PPh₃), BINAP | Stabilizes the Pd catalyst and influences reactivity |
| Base | Triethylamine (Et₃N), K₂CO₃, NaOAc | Neutralizes the hydrogen halide produced |
| Solvent | DMF, Acetonitrile (B52724), Toluene | Solubilizes reactants and influences reaction rate |
| Temperature | 60-120 °C | Provides energy to overcome the activation barrier |
Knoevenagel Condensation Approaches
The Knoevenagel condensation is another classic method for forming carbon-carbon double bonds. sigmaaldrich.com It involves the reaction of a carbonyl compound with an active methylene (B1212753) compound in the presence of a weak base, such as an amine. sigmaaldrich.compearson.com To synthesize this compound, 1-naphthaldehyde (B104281) serves as the carbonyl component. The active methylene partner would be a compound like phenylacetic acid or one of its esters.
The reaction proceeds via the formation of an enolate from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon of 1-naphthaldehyde. pearson.com The resulting intermediate alcohol readily undergoes dehydration to form the α,β-unsaturated product. sigmaaldrich.com When phenylacetic acid is used, the initial condensation product is an α-phenyl-β-(1-naphthyl)acrylic acid, which can subsequently undergo decarboxylation upon heating to yield this compound. This modification is sometimes referred to as the Doebner modification of the Knoevenagel condensation. sciensage.info The synthesis of related benzocoumarins from hydroxynaphthaldehydes and active methylene compounds highlights the utility of this reaction in forming complex structures based on the naphthalene scaffold. rsc.org
Julia–Kocienski Olefination Strategies
The Julia–Kocienski olefination is a highly efficient and stereoselective method for creating alkenes, particularly favoring the formation of the (E)-isomer. mdpi.comwikipedia.org This reaction has become a valuable tool in complex organic synthesis due to its mild conditions and broad functional group tolerance. mdpi.com The synthesis of this compound via this method involves the reaction of 1-naphthaldehyde with a suitable sulfone derivative, such as a benzyl (B1604629) sulfone. wikipedia.orgalfa-chemistry.com
Modern variants of this reaction often employ heteroaryl sulfones, such as those derived from benzothiazole (B30560) (BT-sulfones) or 1-phenyl-1H-tetrazole (PT-sulfones), which facilitate a one-pot procedure. alfa-chemistry.com The mechanism involves the deprotonation of the sulfone to form a carbanion, which then adds to the aldehyde (1-naphthaldehyde). alfa-chemistry.com The resulting β-alkoxy sulfone intermediate undergoes a spontaneous Smiles rearrangement and subsequent elimination of sulfur dioxide and an aryloxide anion to furnish the desired alkene, this compound. mdpi.com The high (E)-selectivity is a key advantage of this methodology. mdpi.comwikipedia.org
Functionalization and Derivatization Strategies for this compound
Once the this compound core is synthesized, it can be further modified to create a diverse range of derivatives. This functionalization can occur on the naphthalene ring, the phenyl ring, or the styrenic double bond, enabling the fine-tuning of the molecule's properties.
Synthesis of Substituted Styrylnaphthalene Derivatives
Substituted styrylnaphthalene derivatives can be prepared in two primary ways: by using functionalized starting materials in the initial synthesis or by direct modification of the parent this compound molecule. For instance, a substituted styrene could be used in a Heck reaction, or a substituted naphthaldehyde could be used in a Knoevenagel or Julia-Kocienski olefination. researchgate.net
Alternatively, direct functionalization through electrophilic aromatic substitution can be employed. The naphthalene and phenyl rings can undergo reactions such as nitration, halogenation, or Friedel-Crafts acylation. The regioselectivity of these substitutions will be directed by the existing styryl group and any other substituents present on the aromatic rings. Such derivatization is crucial for developing molecules with specific biological or photophysical properties, as seen in the synthesis of substituted styryl naphthalenes investigated as potential protease inhibitors. photochemistry.jp
Introduction of Methacrylic Moieties into Styrylnaphthalene Structures
The incorporation of polymerizable groups, such as methacrylic moieties, into the styrylnaphthalene structure opens pathways to new materials. lookchem.com This derivatization is typically achieved by first introducing a suitable functional handle, like a hydroxyl group, onto the styrylnaphthalene scaffold. This can be done by using a hydroxyl-substituted starting material (e.g., 4-hydroxystyrene in a Heck reaction or 4-hydroxybenzaldehyde (B117250) in an olefination followed by reduction and rearrangement if necessary).
The resulting hydroxystyrylnaphthalene can then be esterified with methacrylic acid or one of its activated derivatives, such as methacryloyl chloride or methacrylic anhydride, in the presence of a base. This reaction yields a styrylnaphthalene methacrylate (B99206) monomer. This monomer can subsequently undergo free-radical polymerization, either alone (homopolymerization) or with other monomers like methyl methacrylate (copolymerization), to produce polymers where the styrylnaphthalene unit is incorporated into the side chain. mdpi.com These polymers may possess interesting optical or electronic properties. bocsci.com
Formation of Symmetrical Biphotochromic Dyads Derived from Styrylnaphthalene
The synthesis of symmetrical biphotochromic dyads involves the covalent linking of two identical photochromic units, such as those derived from this compound. These molecules are of significant interest for their potential applications in molecular photonics and data storage, as the two chromophores can interact and influence each other's photochemical behavior. A general and effective method for creating these dyads is through the condensation of a functionalized photochrome precursor with a bifunctional linking agent.
A developed methodology for analogous systems, which can be adapted for styrylnaphthalene derivatives, involves using a long, flexible alkyl chain as the covalent bridge. researchgate.net The synthesis typically begins with the preparation of a styrylnaphthalene derivative containing a reactive functional group, such as a hydroxyl (-OH) or an amino (-NH2) group, on the naphthalene ring. This functionalized styrylnaphthalene then serves as the photochromic building block.
In a representative synthesis, two equivalents of the functionalized styrylnaphthalene are reacted with one equivalent of a long-chain α,ω-dihaloalkane, such as 1,10-dibromodecane, in the presence of a base. researchgate.net The base facilitates the nucleophilic substitution reaction, where the hydroxyl or amino group on each styrylnaphthalene unit displaces a bromide ion at either end of the alkyl chain, forming a stable ether or amine linkage. This results in a symmetrical dyad where two styrylnaphthalene photochromes are separated by the flexible decamethylene bridge. researchgate.net The structure of such dyads can allow for π-stacking interactions between the terminal photochromes, which is a prerequisite for certain photochemical reactions like [2+2]-photocycloaddition. researchgate.net
Table 1: Components for a Representative Synthesis of a Symmetrical Styrylnaphthalene Dyad
| Component | Role | Example |
|---|---|---|
| Photochromic Precursor | The light-sensitive unit | 4-hydroxy-1-styrylnaphthalene |
| Linking Agent | Covalently connects the two photochromes | 1,10-dibromodecane |
| Base | Deprotonates the precursor for reaction | Potassium Carbonate (K₂CO₃) |
The resulting dyad structure consists of two identical arylvinyl fragments covalently linked by the flexible chain. researchgate.net The investigation of such molecules often reveals complex photophysical behaviors, including Förster resonance energy transfer (FRET) and cooperative photoisomerization, which differ from the corresponding single-chromophore (monomeric) compounds. mdpi.com
Design of Monomers for Ring-Opening Polymerization
The design of functional monomers for ring-opening polymerization (ROP) is a key strategy for producing advanced polymers with tailored properties. wikipedia.org ROP is a chain-growth polymerization mechanism that utilizes cyclic monomers, which are opened by a reactive initiator to form a linear polymer chain. libretexts.orgnih.gov This method is particularly effective for creating biodegradable polyesters and polycarbonates from lactone and cyclic carbonate monomers, respectively. libretexts.org
To incorporate the unique photophysical properties of this compound into a polymer backbone via ROP, a cyclic monomer containing the this compound moiety must first be designed and synthesized. While specific examples of this compound-based ROP monomers are not widespread in the literature, a rational design can be proposed based on established synthetic principles for functional monomers. wikipedia.org
The core principle is to attach the this compound structure as a side group to a polymerizable ring, such as a lactone or cyclic carbonate. A feasible synthetic approach would involve the following steps:
Synthesis of a Functionalized Precursor: A precursor molecule that contains both the this compound group and the necessary functional groups for ring formation is required. A common strategy is to start with a molecule like 2,2-bis(hydroxymethyl)propionic acid (bis-MPA), which provides two hydroxyl groups and a carboxylic acid. wikipedia.org The carboxylic acid could be coupled with a hydroxyl-functionalized this compound (e.g., 4-hydroxy-1-styrylnaphthalene) via an esterification reaction.
Cyclization to Form the Monomer: The resulting molecule, now bearing the styrylnaphthalene pendant group and two free hydroxyl groups, can be cyclized. For instance, reaction with an acyl chloride or treatment with a catalyst can form a six-membered cyclic carbonate or lactone ring, which is amenable to ROP. wikipedia.org
This designed monomer could then be polymerized using standard ROP initiators, such as metal alkoxides or organocatalysts, to yield a polymer with this compound units regularly spaced along the chain. mdpi.com The presence of the bulky and photoactive styrylnaphthalene group would be expected to significantly influence the thermal and optical properties of the resulting polymer.
Table 2: Hypothetical Design Strategy for a Styrylnaphthalene-Functionalized ROP Monomer
| Step | Description | Key Reagents | Result |
|---|---|---|---|
| 1. Functionalization | Couple a diol-acid with a hydroxy-styrylnaphthalene. | 2,2-bis(hydroxymethyl)propionic acid (bis-MPA), 4-hydroxy-1-styrylnaphthalene, DCC/DMAP (esterification catalysts) | A tri-functional molecule with two hydroxyl groups and a pendant styrylnaphthalene ester. |
| 2. Cyclization | Form a cyclic carbonate ring from the two hydroxyl groups. | Triphosgene or Ethyl Chloroformate, in the presence of a base (e.g., Pyridine) | A six-membered cyclic carbonate monomer bearing a styrylnaphthalene side chain. |
| 3. Polymerization | Initiate ring-opening polymerization of the functional monomer. | Organocatalyst (e.g., DBU/TU) or Metal Alkoxide Initiator | A functional polycarbonate with pendant this compound groups. |
This approach provides a pathway to new materials where the photophysical characteristics of this compound are integrated into a well-defined and potentially biodegradable polymer architecture.
Computational Chemistry and Theoretical Investigations of 1 Styrylnaphthalene
Quantum Chemical Approaches
A variety of quantum chemical methods have been employed to study styrylnaphthalene systems, ranging from computationally efficient semiempirical methods to more rigorous and demanding density functional theory and ab initio calculations.
Semiempirical molecular orbital methods, which use parameters derived from experimental data to simplify Hartree-Fock calculations, offer a rapid means of studying large molecules. uni-muenchen.de Methods such as PM3 (Parametric Method 3), PM6 (Parametric Method 6), and RM1 (Recife Model 1) have been applied to styrylnaphthalenes to calculate properties like heats of formation and isomerization. uni-muenchen.denih.govsparkle.pro.br
A comparative study of these methods on styrylnaphthalenes revealed varying levels of accuracy. researchgate.net While PM3 provided predictions for heats of isomerization that were reasonably close to those from higher-level DFT calculations, the newer PM6 and RM1 methods were found to understate these values. researchgate.net In some instances, PM6 and RM1 even incorrectly predicted the Z-isomer to be lower in energy than the more stable E-isomer. researchgate.net Despite these inaccuracies in absolute energy values, semiempirical methods have been noted to successfully reproduce general trends in the relative stabilities of different isomers in styrylnaphthalene derivatives. researchgate.net
Table 1: Qualitative Performance of Semiempirical Methods on Styrylnaphthalenes
| Method | Heats of Formation | Isomerization Energy (E vs. Z) | General Trends |
| PM3 | Closer to DFT results | Underestimated but reasonable | Correlates qualitatively |
| PM6 | Understated | Underestimated; can invert stability | Correlates qualitatively |
| RM1 | Understated | Significantly underestimated; can invert stability | Correlates qualitatively |
Data sourced from a comparative study on styrylnaphthalenes and styrylquinolines. researchgate.net
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. spectroscopyonline.com The B3LYP functional, a hybrid functional, is widely used, often in combination with Pople-style basis sets like 6-31G* or 6-311(d,p). nih.govrsc.org For styrylnaphthalene systems, calculations at the B3LYP/6-31G* level have been performed to investigate the geometric parameters, electronic structure, and relative stabilities of isomers. researchgate.netacademicdirect.org These calculations serve as a reliable benchmark for evaluating the performance of semiempirical methods. researchgate.net
The M06-2X functional, part of the Minnesota suite of functionals, is specifically parameterized to handle non-covalent interactions, making it suitable for studying complex molecular systems. rsc.orggoogle.com While specific studies focusing solely on 1-styrylnaphthalene with M06-2X are not prevalent in the provided sources, its general application involves refining energies and geometries, particularly where dispersion forces are significant. spectroscopyonline.comresearchgate.net DFT calculations have been instrumental in confirming that the E-isomer of styrylnaphthalenes is thermodynamically more stable than the Z-isomer. researchgate.net
Ab initio methods, which are based on first principles without empirical parameterization, provide a high level of theory for molecular calculations. nih.gov While computationally intensive, they are used for benchmarking and for problems where other methods may fail. For styrylnaphthalenes and related compounds, ab initio calculations have been used to investigate the potential energy of various conformers. researcher.life These studies help to elucidate the structural effects on different photoreactive pathways, such as isomerization and cyclization. researcher.life
Conformational Landscape and Isomerization Pathways
The flexible single bond connecting the naphthyl and styryl moieties in this compound allows for a complex conformational landscape, including configurational isomers (E/Z) and rotational isomers (s-cis/s-trans).
Theoretical calculations consistently show that for styrylnaphthalenes, the trans or E-isomer is thermodynamically more stable than the cis or Z-isomer. researchgate.netmdpi.com The energy difference between these isomers is a critical parameter in understanding their photochemical and thermal behavior. DFT calculations (B3LYP/6-31G*) confirm this stability order. researchgate.net In contrast, some lower-level semiempirical methods like PM6 and RM1 have been shown to occasionally and incorrectly predict the Z-isomer to be more stable. researchgate.net The higher stability of the E-isomer is generally attributed to reduced steric hindrance compared to the more crowded Z configuration. The energy barrier for the E-Z isomerization process can be substantial, often making the process slow at room temperature in the absence of photochemical activation. mdpi.comarxiv.org
Table 2: Calculated Relative Stability of E- and Z-Styrylnaphthalene Isomers
| Computational Method | Finding |
| DFT (B3LYP/6-31G*) | E-isomer is more stable than the Z-isomer. researchgate.net |
| PM3 | Correctly predicts the E-isomer as more stable. researchgate.net |
| PM6 / RM1 | Can incorrectly place the Z-isomer at a lower energy than the E-isomer. researchgate.net |
In addition to E/Z isomerism, trans-styrylnaphthalenes can exist as rotational conformers (rotamers) due to rotation around the single bond connecting the naphthalene (B1677914) ring to the vinyl group. These are often referred to as s-trans and s-cis conformers. rsc.org Computational and experimental studies have investigated this equilibrium. rsc.org For trans-2-styrylnaphthalene, evidence for the existence of two rotamers in solution has been found. rsc.org
However, for trans-1-styrylnaphthalene, both computational analysis and Raman spectroscopy indicate the presence of only one dominant conformer. rsc.org This is because one of the potential rotamers is severely destabilized by strong steric interactions between the vinyl group and the hydrogen atom at the peri-position (position 8) of the naphthalene ring. rsc.org This steric hindrance effectively prevents the formation of the less stable rotamer, simplifying the conformational landscape of this compound compared to its 2-substituted counterpart. rsc.org
Potential Energy Surface Calculations for Photoisomerization and Photocyclization Reactions of Styrylnaphthalenes
Theoretical studies, employing methods such as semiempirical molecular orbital (PM3, PM6, and RM1) and density functional theory (DFT) at the B3LYP/6-31G* level, have been instrumental in mapping the potential energy surfaces (PES) for the photoisomerization and photocyclization reactions of styrylnaphthalenes. researchgate.net These calculations help in understanding the relative stabilities of the E- and Z-isomers and the closed-ring dihydrophenanthrene-type intermediates. researchgate.netscilit.com
A key focus of these investigations is the competition between two primary photoreactive pathways: trans-cis (E-Z) isomerization and photocyclization. scilit.com The calculations analyze the PES along the reaction coordinates for these processes, revealing the energetic barriers and transition states involved. For instance, in the case of this compound, the PES calculations explore the possibility of an adiabatic trans-to-cis photoisomerization, which is a crucial step in the one-photon photocyclization of trans-diarylethylenes. acs.orgrsc.org
The conformational equilibria of the ground state and the specific position of the styryl group on the naphthalene ring significantly influence which photoreaction pathway is favored. scilit.com Ab initio calculations of the potential energy of various conformers have been used to explain these structure-dependent effects on the competitive photoreactive relaxation pathways. scilit.com
Furthermore, a qualitative correlation has been observed between the calculated relative stabilities of the cyclized products (represented by their heats of cyclization) and experimental observations. researchgate.net Cyclized products with low calculated heats of cyclization are typically observed in steady-state photolysis. Conversely, those with high heats of cyclization are often not detected, suggesting that even if they form in the excited state, they are thermally unstable and rapidly undergo ring-opening in the ground state. researchgate.net
The table below summarizes the relative stabilities of different isomeric forms of styrylnaphthalenes as predicted by various computational methods.
| Isomer | PM3 | PM6 | RM1 | DFT (B3LYP/6-31G*) |
| E-isomer | Reference | Reference | Reference | Reference |
| Z-isomer | Higher Energy | Lower Energy (in some cases) | Lower Energy (in some cases) | Higher Energy |
| Dihydrophenanthrene derivative | Markedly Underestimated Heat of Cyclization | Markedly Underestimated Heat of Cyclization | Markedly Underestimated Heat of Cyclization | Reference for Cyclization Energy |
This table is generated based on comparative findings mentioned in the source literature. researchgate.net The exact energy values are not provided in the abstract, but the relative trends are indicated.
Electronic Structure and Excited State Modeling
Investigation of Excited State Properties and Relaxation Processes of Styrylnaphthalenes
The excited state properties and relaxation dynamics of styrylnaphthalenes are complex phenomena governed by the interplay of multiple electronic states. acs.orgaip.org Computational methods, including semiempirical (PM3-CI) and density functional theory (DFT), are employed to model the structures and energies of these molecules in their ground (S0) and lowest singlet excited (S1) states. academicdirect.org
Upon photoexcitation, styrylnaphthalenes can populate higher excited singlet states, such as the S2 state. acs.org Picosecond absorption measurements have identified short-lived transients attributed to the S2 state, which subsequently decays to the S1 state. acs.org However, internal conversion from S2 to S1 is not the sole decay pathway. acs.org For this compound, it has been proposed that the S2 state, or potentially both S1 and S2 states, are involved in the trans → perpendicular twisting process, which is a key step in photoisomerization. acs.org
The planarity of the molecule is a critical factor in its excited state behavior. DFT calculations predict that this compound is non-planar in the ground state. academicdirect.org The geometry in the excited state also plays a crucial role. The "perpendicular conformer" is a key intermediate in the photoisomerization mechanism, and the energy barrier for twisting to this conformation in the S1 state influences the reaction quantum yield. academicdirect.org
The relaxation processes of styrylnaphthalenes are influenced by the surrounding environment. For instance, the presence of different solvents can affect the relative populations of different rotamers, which in turn have distinct singlet lifetimes and photoisomerization quantum yields. acs.org Laser flash photolysis studies have also been used to characterize the lowest excited triplet state (T1) and radical ions of styrylnaphthalenes, providing further insight into their complex relaxation pathways. capes.gov.br
| Excited State | Role in Relaxation | Experimental Evidence | Computational Insight |
| S2 State | Involved in trans → perp decay process; not the only decay pathway | Picosecond absorption measurements show short-lived transients. acs.org | - |
| S1 State | Involved in trans → perp decay process; fluorescence emission | Nanosecond laser flash photolysis and fluorescence lifetime measurements. acs.org | PM3-CI and DFT calculations of S1 energies and geometries. academicdirect.org |
| T1 State | Characterized in relaxation pathways | Laser flash photolysis. capes.gov.br | - |
| Radical Ions | Observed as transients in relaxation | Laser flash photolysis. capes.gov.br | - |
Characterization of Intramolecular Charge Transfer States and Exciplexes in Styrylnaphthalene Systems
Intramolecular charge transfer (ICT) is a fundamental process in donor-acceptor systems upon photoexcitation, where an electron moves from a donor part of the molecule to an acceptor part. ossila.com This leads to a new electronic distribution and the formation of an ICT state. ossila.com In styrylnaphthalene systems, the naphthalene moiety can act as the chromophore and the styryl group can be substituted with donor or acceptor groups to facilitate ICT.
The formation of an ICT state can significantly alter the photophysical properties of the molecule, often leading to dual fluorescence—one from the locally excited (LE) state and a red-shifted emission from the ICT state. ossila.com In some cases, twisting around the single bond connecting the donor and acceptor units in the excited state can lead to a twisted intramolecular charge transfer (TICT) state, which can relax non-radiatively or via a further red-shifted emission. ossila.com
Exciplexes, or excited-state complexes, can form between an excited molecule and another molecule in the ground state. oldcitypublishing.com In the context of styrylnaphthalene systems, this could involve interactions with solvent molecules or other solute molecules. The formation of exciplexes is characterized by a distinct, new emission band that is typically broad, featureless, and red-shifted compared to the monomer fluorescence. oldcitypublishing.comisef.net The potential for exciplex formation depends on the electronic energy levels (ionization potential of the donor and electron affinity of the acceptor) of the interacting molecules. oldcitypublishing.comisef.net
Computational studies, particularly using time-dependent density functional theory (TD-DFT), are crucial for characterizing both ICT states and exciplexes. nih.gov These calculations can model the geometries, emission energies, and the degree of charge separation in these excited species. nih.gov For instance, excited-state energy decomposition analysis can confirm the dominant role of charge transfer interactions in the red-shift of exciplex emissions. nih.gov
While direct computational studies on ICT and exciplex formation specifically in this compound are not prevalent in the provided search results, the principles derived from studies of similar donor-acceptor systems are applicable. The styryl and naphthyl moieties provide the framework for creating donor-acceptor structures where these phenomena can be investigated.
Prediction of Optical Properties and Electronic Levels of Styrylnaphthalene Derivatives
Computational chemistry provides powerful tools for predicting the optical and electronic properties of this compound and its derivatives, guiding the design of new materials with specific functionalities. researchgate.net Methods like density functional theory (DFT) and time-dependent DFT (TD-DFT) are widely used to calculate key parameters such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, electronic absorption spectra, and fluorescence characteristics. academicdirect.orgnih.gov
The electronic energy levels, particularly the HOMO-LUMO gap, are fundamental in determining the electronic absorption and emission properties of a molecule. nih.gov For instance, DFT calculations at the B3LYP/6-311+G(2d,p) level have been used to explore the structures and energy gaps of various aromatic derivatives. researchgate.net Introducing electron-donating or electron-accepting groups to the styrylnaphthalene scaffold can effectively tune these energy levels. nih.gov
TD-DFT calculations are particularly effective for predicting UV-visible absorption spectra. rsc.org By calculating the transition energies and oscillator strengths from the ground state to various excited states, one can simulate the absorption spectrum. For example, studies on various organic chromophores have shown that TD-DFT can accurately predict the maximum absorption wavelength (λmax). nih.gov
Furthermore, these computational approaches can predict emission properties. While the prediction of fluorescence spectra is more complex due to vibrational relaxation in the excited state, calculations can provide insights into the nature of the emitting state (e.g., locally excited vs. charge-transfer state) and its likely emission energy. researchgate.netresearchgate.net The solvent environment can also be incorporated into these models, for example, using the polarizable continuum model (PCM), to predict solvatochromic shifts in absorption and emission spectra. nycu.edu.tw
These predictive capabilities are crucial for screening potential candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs), where precise control over electronic levels and emission color is essential. researchgate.net
| Property | Computational Method | Predicted Parameters |
| Electronic Levels | DFT (e.g., B3LYP, M06-2X) | HOMO energy, LUMO energy, HOMO-LUMO gap. academicdirect.orgnih.gov |
| Absorption Spectra | TD-DFT | Vertical excitation energies, oscillator strengths, λmax. nih.govrsc.org |
| Emission Properties | TD-DFT | Nature of emitting state, emission energy. researchgate.netresearchgate.net |
| Nonlinear Optical Properties | DFT | First and second hyperpolarizability (β, γ). nih.gov |
Photochemical and Photophysical Phenomena of 1 Styrylnaphthalene
Photoisomerization Dynamics
The absorption of light by 1-styrylnaphthalene can lead to the conversion between its trans and cis isomers. This process is a key area of study for understanding the fundamental principles of photochemical reactions.
Trans-Cis Photoisomerization Mechanisms of Styrylnaphthalenes
The photoisomerization of styrylnaphthalenes, including this compound, from the trans to the cis form is a complex process that can proceed through different mechanistic pathways. psu.edursc.org At elevated temperatures, the primary mechanism involves twisting around the central double bond within the lowest excited singlet state (S1). psu.edursc.org This singlet mechanism competes with other deactivation pathways such as fluorescence and intersystem crossing. psu.edursc.org
However, at lower temperatures, the dominant pathway for photoisomerization shifts to a triplet mechanism. psu.edursc.org This involves intersystem crossing from the excited singlet state to the triplet state (T1), followed by rotation around the ethylenic bond in the triplet manifold to a perpendicular configuration, which then partitions to the ground state trans and cis isomers. psu.edu For this compound specifically, the triplet mechanism is a minor contributor at room temperature but becomes the sole pathway at lower temperatures. psu.edursc.org The presence of a heavy atom, as in 4'-bromo-1-styrylnaphthalene, can enhance the contribution of the triplet state mechanism even at room temperature. psu.edu
Wavelength Dependence and Quantum Yields of Styrylnaphthalene Isomerization
The efficiency of the trans-cis photoisomerization is quantified by the quantum yield (Φt→c), which represents the fraction of absorbed photons that lead to the formation of the cis isomer. For this compound and its derivatives, the quantum yield of trans-cis photoisomerization shows some variation depending on the substituent and the polarity of the solvent, with values typically ranging from 0.16 to 0.34 at room temperature. psu.edu
Interestingly, the photoisomerization of some styrylnaphthalene derivatives exhibits a dependence on the excitation wavelength. researchgate.net This "negative" wavelength effect, where the quantum yield decreases with increasing excitation energy, has been attributed to the selective excitation of different ground-state conformers that are not interconvertible in the excited state. caltech.edu
The photostationary state (PSS), which is the equilibrium mixture of trans and cis isomers under continuous irradiation, generally favors the cis isomer for this compound, often reaching 75-85% cis content. psu.edu The position of the PSS can be influenced by temperature, with lower temperatures shifting the equilibrium towards the trans side. psu.edu
Table 1: Quantum Yield of trans-cis Photoisomerization for this compound in Various Solvents at Room Temperature
| Solvent | Quantum Yield (Φt→c) |
| Methylcyclohexane (MCH) | 0.16 |
| Ethanol | 0.25 |
| Acetonitrile (B52724) | 0.23 |
This table presents a selection of reported quantum yields to illustrate the solvent effect. The data is compiled from various studies. psu.edu
Solvent and Temperature Effects on Styrylnaphthalene Photoisomerization Kinetics
Both solvent and temperature play crucial roles in the photoisomerization kinetics of styrylnaphthalenes. rsc.org The rate of isomerization is influenced by the polarity of the solvent, which can affect the energy levels of the excited states involved. capes.gov.br For instance, in some diarylethylenes, polar solvents can lower the activation energy for isomerization in the singlet state by stabilizing a zwitterionic twisted configuration. ias.ac.in
Temperature has a significant impact on the photoisomerization mechanism and efficiency. As temperature increases, the activated twisting in the singlet state becomes a more dominant pathway for this compound. psu.edu This is reflected in the temperature dependence of the trans→cis photoisomerization quantum yield (Φt→c), which increases with rising temperature. psu.edu For example, in methylcyclohexane, Φt→c for this compound nearly triples when the temperature is increased from 297 K to 363 K. psu.edu Conversely, at lower temperatures, the triplet mechanism becomes the predominant route for isomerization. rsc.org The activation energy for the trans→cis photoisomerization can be determined from the temperature effect on the fluorescence and kinetic parameters. rsc.org
Role of Multiple Conformers in Excited State Relaxation of Styrylnaphthalenes
The existence of multiple rotational conformers (rotamers) in the ground state is a key factor influencing the excited state relaxation of styrylnaphthalenes. rsc.org These conformers arise from rotation around the quasi-single bond connecting the aryl and ethylenic groups. researchgate.net While for 2-styrylnaphthalene, multiple conformers have been extensively characterized, for this compound, the equilibrium is heavily shifted towards the most stable conformer, making only one rotamer readily detectable. psu.edu
However, the concept of multiple conformers is invoked to explain certain photophysical behaviors, such as the wavelength dependence of photoisomerization quantum yields. caltech.edu The idea is that different conformers may have distinct excited-state properties and deactivation pathways. researchgate.net For instance, one conformer might have a lower barrier for singlet state isomerization, leading to a shorter singlet lifetime and a higher isomerization quantum yield, while another might have a longer lifetime and a lower quantum yield. researchgate.net These non-interconvertible excited-state conformers provide a rationale for the observed complex photophysics. caltech.edu
Diabatic Photoisomerization Processes in Styrylnaphthalene Derivatives
The photoisomerization of styrylnaphthalenes is generally considered to be a diabatic (or nonadiabatic) process. scispace.comrsc.org This means that the molecule, after excitation to the first excited singlet state (S1), twists around the central double bond towards a perpendicular geometry. scispace.com At or near this perpendicular configuration, there is an efficient internal conversion to the ground state (S0). psu.edu The molecule then relaxes from this perpendicular ground state to form either the trans or cis isomer. psu.edu
This diabatic pathway, involving an activated twisting from the trans excited state to a perpendicular intermediate, is a key feature of the singlet-state isomerization mechanism. scispace.com The presence of a shallow minimum on the potential energy surface at the perpendicular configuration is thought to favor this diabatic mechanism. ias.ac.in In some cases, particularly for cis-to-trans isomerization of certain derivatives in polar solvents, an adiabatic mechanism (where the reaction occurs entirely on the excited state surface to produce an excited product) can become more prevalent. ias.ac.in
Photocyclization Reactions
In addition to photoisomerization, this compound can undergo photocyclization reactions, leading to the formation of polycyclic aromatic hydrocarbons. Upon irradiation in the presence of an oxidizing agent like iodine and oxygen, 1-(β-styryl)naphthalene cyclizes to form 1-phenylacenaphthylene. ias.ac.in This reaction is believed to proceed from the singlet excited state, as it is not sensitized by triplet sensitizers or quenched by oxygen. ias.ac.in
If the photocyclization is carried out in a degassed cyclohexane (B81311) solution with the addition of amines, the reaction is accelerated, and the primary product becomes 1-phenylacenaphthene. ias.ac.in The amine is thought to mediate a proton shift in the primary cyclized intermediate. ias.ac.in The efficiency of these photocyclization reactions can be influenced by factors such as the concentration of the starting material, with higher dilutions sometimes leading to faster reactions. nih.gov
Oxidative Photocyclization Pathways of this compound to Polycyclic Aromatic Hydrocarbons
The irradiation of this compound can lead to the formation of chrysene (B1668918), a polycyclic aromatic hydrocarbon. nih.govorgsyn.org This transformation is an example of an oxidative photocyclization, a powerful method for synthesizing angularly fused PAHs. ias.ac.in The reaction typically proceeds from the cis-isomer of the styrylnaphthalene. Upon photoexcitation, the cis-isomer undergoes a 6π-electrocyclization to form a transient dihydrophenanthrene-type intermediate. researchgate.netscilit.comnih.gov In the presence of an oxidizing agent, such as iodine or oxygen, this intermediate is dehydrogenated to yield the stable aromatic product. mdpi.com For instance, the photocyclization of α-styrylnaphthalene gives chrysene. orgsyn.org
The process is not always straightforward and can be influenced by the specific substituents present on the styrylnaphthalene skeleton. For example, the photocyclodehydrogenation of various substituted 1-styrylnaphthalenes, such as 2-methyl-1-styrylnaphthalene and 1-(2,4,6-trimethylstyryl)naphthalene, also yields the corresponding chrysene derivatives. rsc.org Similarly, 1-bromo-2-styrylnaphthalene cyclizes to form benzo[c]phenanthrene. rsc.org These reactions highlight the utility of oxidative photocyclization as a synthetic route to a variety of PAHs. ias.ac.in
Direct Photocyclization Processes of Styrylnaphthalenes
While oxidative conditions are often employed, photocyclization can also occur directly. The primary deactivation pathways for the excited trans-isomers of styrylnaphthalenes in dilute solutions are fluorescence and trans-to-cis isomerization. researchgate.net The excited cis-isomers, in turn, can either isomerize back to the trans-form, fluoresce, or undergo cyclization to a dihydrophenanthrene (DHP) derivative. researchgate.net
The quantum yield of these processes is sensitive to the environment. For example, direct one-stage photocyclization of a related compound, trans-4-styrylquinoline, to a dihydrobenzo[i]phenanthridine was observed in n-hexane with a quantum yield of 0.013. researchgate.net In contrast, in ethanol, the reaction proceeded in two stages, with the intermediate formation of the cis-isomer. researchgate.net This suggests that the reaction pathway can be either adiabatic (proceeding on a single excited-state potential energy surface) or diabatic (involving a switch between surfaces), depending on the solvent. researchgate.net
The quantum yields for the photocyclization of this compound (1-StN) and 2-styrylnaphthalene (2-StN) in n-hexane have been reported as 0.17 and 0.03, respectively. iupac.org These values are part of a broader investigation into the photoreactions of stilbene (B7821643) analogues, which also includes isomerization. iupac.org
Influence of Substituents and Dilution on Photocyclization Efficiency
The efficiency of photocyclization is significantly affected by the presence of substituents on the styrylnaphthalene core and by the concentration of the solution.
Substituents can influence the reaction rate and selectivity. For example, the photocyclization of 1,2-diarylfluoroethenes to form fluorinated PAHs was found to be much slower than that of their non-fluorinated counterparts. nih.govacs.orgnih.gov In the case of 4-styrylquinoline derivatives, electron-donating substituents were found to decrease the quantum yield of photocyclization. researchgate.net This effect was attributed to the influence of the substituents on both the photocyclization reaction itself and the thermal stability of the primary dihydro-intermediate. researchgate.net Conversely, stilbenes with nitro, acetyl, or dimethylamino groups did not undergo photocyclization. orgsyn.org
Dilution also plays a crucial role. Higher dilution of fluoroalkenes has been shown to lead to a more rapid cyclization. nih.govacs.orgnih.govidexlab.comresearchgate.netresearchgate.net This is likely due to the suppression of competing bimolecular processes, such as dimerization, which can occur at higher concentrations. iupac.org For instance, the dimerization of 3-styrylpyrene to a tetra-arylcyclobutane was detected over a wide concentration range. iupac.org
The following table summarizes the effect of substituents on the photocyclization of various styrylnaphthalene and related compounds.
| Compound | Substituent(s) | Photocyclization Product | Observations |
| This compound | None | Chrysene | - |
| 2-Methyl-1-styrylnaphthalene | 2-Methyl on naphthalene (B1677914) | Substituted chrysene | Expected product formed. rsc.org |
| 1-(2,4,6-Trimethylstyryl)naphthalene | 2,4,6-Trimethyl on styryl | Substituted chrysene | Expected product formed. rsc.org |
| 1-Bromo-2-styrylnaphthalene | 1-Bromo on naphthalene | Benzo[c]phenanthrene | No migration of substituent. rsc.org |
| 4-Styrylquinoline Derivatives | Electron-donating groups | Benzo[i]phenanthridines | Reduced quantum yield of photocyclization. researchgate.net |
| 1,2-Diarylfluoroethenes | Fluorine | Fluorinated PAHs | Slower reaction compared to unfluorinated analogues. nih.govacs.orgnih.gov |
Thermal Instability of Closed-Ring Photoproducts Derived from Styrylnaphthalenes
The initial products of photocyclization, the 4a,4b-dihydrophenanthrene (B14708593) (DHP) derivatives, are often thermally unstable. researchgate.net These intermediates can undergo a thermal ring-opening reaction, reverting to the cis-isomer of the starting styrylnaphthalene. researchgate.net This instability is a key factor that can prevent the observation of the cyclized product in steady-state photolysis experiments, especially if the DHP has a high heat of cyclization. researchgate.net
The stability of these intermediates is influenced by the structure of the parent molecule. researchgate.net For some diarylethylenes, the DHP intermediates are so unstable that they rapidly decompose back to the starting material, preventing their accumulation. researchgate.net However, in some cases, these fleeting intermediates can be stabilized. For example, functionalizing stilbenes with specific amino-borane groups has been shown to greatly enhance the stability of the corresponding DHPs, even allowing for their isolation and characterization. rsc.org
The thermal decay kinetics of these dihydrophenanthrene-type intermediates have been studied, and it has been noted that in some cases, side products can form through the shift of hydrogen atoms to other positions on the rings. scilit.comacs.orgresearcher.life
Excited State Energy Transfer Processes
Beyond unimolecular photoreactions, the excited states of styrylnaphthalenes can engage in energy transfer processes with other molecules. These processes include Förster resonance energy transfer (FRET) and the formation of exciplexes.
Förster Resonance Energy Transfer (FRET) in Styrylnaphthalene Dyads
Förster resonance energy transfer (FRET) is a non-radiative mechanism of energy transfer between two light-sensitive molecules, a donor and an acceptor. wikipedia.org The efficiency of this transfer is highly dependent on the distance between the donor and acceptor, making it a "spectroscopic ruler." wikipedia.orgedinst.com FRET occurs when the emission spectrum of the donor overlaps with the absorption spectrum of the acceptor. edinst.com
Exciplex Formation and Charge Transfer Interactions of Styrylnaphthalenes with Amines
An exciplex is an excited-state complex formed between two different molecules, one in an excited state and the other in its ground state. ossila.com The formation of exciplexes often involves charge-transfer (CT) interactions. acs.orguni-regensburg.de
The excited states of styrylnaphthalenes can interact with amines to form exciplexes. acs.org These interactions are characterized by the quenching of the styrylnaphthalene fluorescence and the appearance of a new, red-shifted emission band corresponding to the exciplex. researchgate.net The formation of these exciplexes can be enhanced in non-polar solvents. researchgate.netresearchgate.net
Charge-transfer interactions with amines can also influence the photoreactivity of styrylnaphthalenes. acs.orgacs.org In the presence of amines, the photocyclization of this compound can be accelerated, leading to the formation of 1-phenylacenaphthene. ias.ac.in The quenching of singlet excited diarylethenes by amines can also lead to an increase in the triplet population and the photoisomerization quantum yield. acs.org In acetonitrile, the interaction of excited styrylnaphthalenes with amines can lead to the formation of radical ions. acs.orgpsu.educapes.gov.br
Sensitized Photochemistry and Triplet Energy Transfer Mechanisms involving Styrylnaphthalenes
The photochemical behavior of styrylnaphthalenes, particularly their trans-cis isomerization, can be influenced by the presence of sensitizers. caltech.edu Sensitizers are molecules that absorb light and then transfer the absorbed energy to another molecule, in this case, the styrylnaphthalene, inducing a chemical reaction. msu.edu This process, known as sensitized photochemistry, often involves the transfer of triplet energy.
Triplet energy transfer is a key mechanism in the photochemistry of many organic molecules. nih.govresearchgate.net In the context of styrylnaphthalenes, sensitizers can efficiently transfer triplet energy to the styrylnaphthalene molecule. caltech.edu However, the efficiency and outcome of this energy transfer can be complex. For instance, with β-styrylnaphthalene, while most sensitizers transfer triplet energy effectively, benzophenone, despite its high triplet energy, shows a preference for transferring this energy to the cis isomer. caltech.edu
The mechanism of triplet energy transfer is often described by the Dexter energy transfer model, which involves the overlap of wavefunctions between the donor (sensitizer) and acceptor (styrylnaphthalene) molecules, allowing for the exchange of electrons. libretexts.org This process is highly dependent on the distance between the two molecules, typically occurring at distances less than 10 angstroms. libretexts.org
Studies on this compound (1-StN) and its derivatives have shown that at lower temperatures, the trans to cis photoisomerization proceeds primarily through a triplet mechanism. psu.edu This involves intersystem crossing from the excited singlet state to the triplet state, followed by rotation around the central double bond in the triplet state. psu.edu The involvement of a triplet state in the direct photoisomerization of styrylnaphthalenes has been a subject of investigation. capes.gov.br For 2-styrylthiophene, a related compound, it has been suggested that both direct and sensitized isomerization proceed through a common triplet state intermediate. capes.gov.br
The triplet state of this compound has been characterized through laser flash photolysis studies. psu.edu In m-dibromobenzene at room temperature, the triplet-triplet absorption spectra of 1-StN and its derivatives show two maxima in the 460-500 nm range. psu.edu The lifetime of the triplet state is in the range of 0.13-0.6 µs in deoxygenated n-hexane and acetonitrile. psu.edu
| Parameter | Value | Conditions | Reference |
| Triplet-Triplet Absorption Maxima | 460-500 nm | In m-dibromobenzene at room temperature | psu.edu |
| Triplet Lifetime (τT) | 0.13-0.6 µs | In deoxygenated n-hexane and acetonitrile | psu.edu |
Luminescence and Fluorescence Characteristics
The luminescence and fluorescence properties of this compound and its derivatives are crucial for understanding their excited-state behavior and potential applications in areas like organic light-emitting diodes (OLEDs).
Photoluminescence studies of styrylnaphthalene derivatives reveal important information about their electronic transitions and the influence of molecular structure and environment on their emissive properties. For instance, novel naphthalimide derivatives, which share the naphthalene chromophore, have been synthesized and shown to emit blue fluorescence with high quantum efficiency. researchgate.net The position of substituents on the naphthalene ring system can significantly impact the photoluminescence characteristics. researchgate.net
Studies on amphiphilic derivatives of trans-α- and β-styrylnaphthalene have shown that their assembly into aggregates leads to distinct changes in their photophysical behavior. researchgate.net These changes are indicative of interactions between the chromophores within the aggregates. researchgate.netacs.org
The fluorescence quantum yield (ΦF) and lifetime (τF) are key parameters that quantify the efficiency and dynamics of the fluorescence process. For trans-1-styrylnaphthalene, the fluorescence quantum yield and lifetime have been reported to be independent of temperature over a wide range, from 280 K down to approximately 90 K. psu.edu This observation was initially interpreted as evidence for a dominant triplet mechanism for isomerization at lower temperatures. psu.edu
However, at room temperature, the twisting in the lowest excited singlet state becomes a more significant deactivation pathway, competing with fluorescence and intersystem crossing. psu.edursc.org The fluorescence quantum yield of trans-1-styrylnaphthalene is generally lower than unity, even at 77 K. psu.edu The solvent polarity also affects the fluorescence lifetime, with shorter lifetimes observed in more polar solvents. psu.edu The quantum yield of trans-cis photoisomerization (Φt→c) for 1-StN varies with the solvent, ranging from 0.16 to 0.34 at room temperature. psu.edu
| Compound | Parameter | Value | Solvent | Reference |
| trans-1-Styrylnaphthalene | Φt→c | 0.16 - 0.34 | Various | psu.edu |
When styrylnaphthalene derivatives are incorporated into organized assemblies, such as interfacial films or aggregates in solution, their spectroscopic properties can change significantly. researchgate.netacs.org These changes provide insights into the structure and nature of the aggregates.
For amphiphiles containing the trans-β-styrylnaphthalene chromophore, evidence suggests the formation of aggregates with an extended glide or herringbone arrangement, similar to what is observed for stilbene derivatives. researchgate.netacs.org In contrast, the behavior of α-styrylnaphthalene amphiphiles is more complex. researchgate.netacs.org Aqueous dispersions of phospholipids (B1166683) with the α-styrylnaphthalene moiety suggest the presence of weaker aggregates, possibly dimers with a face-to-face structure. acs.org
The formation of these aggregates is driven by noncovalent interactions between the aromatic groups. acs.org Depending on the specific structure of the styrylnaphthalene derivative, different types of aggregates can be formed, such as "pinwheel" unit aggregates characterized by edge-to-face interactions, or translation layers with face-to-face interactions. researchgate.netacs.org These different aggregate structures have distinct spectroscopic signatures, allowing them to be distinguished. researchgate.netacs.org For example, the formation of aggregates in Langmuir-Blodgett films of styrylquinoxaline derivatives, which are structurally related to styrylnaphthalenes, leads to noticeable changes in their photochemical and supramolecular behavior. acs.org
Polymerization and Materials Science Applications of 1 Styrylnaphthalene
Polymerization Mechanisms and Kinetics
1-Styrylnaphthalene derivatives are versatile monomers and precursors that can participate in several types of polymerization reactions, including free radical and cationic processes. Their reactivity is influenced by their inherent structure and the nature of any substituents.
Free radical polymerization is a chain-growth process involving the successive addition of free radical building blocks. byjus.com The mechanism unfolds in three key stages: initiation, propagation, and termination. fujifilm.com Initiation begins with the creation of free radicals from an initiator molecule, which then react with a monomer to form an active monomeric radical species. byjus.comfujifilm.com During propagation, these radicals add to subsequent monomer units, rapidly forming a polymer chain. fujifilm.comlibretexts.org Termination occurs when two growing radical chains combine or disproportionate, ending the polymerization process. fujifilm.com
Photoinitiating systems containing this compound derivatives have been developed to generate the initial radicals needed for this process. For instance, a two-component system comprising a diaryliodonium salt (IOD) and a naphthalene (B1677914)–stilbene (B7821643) derivative (a type of styrylnaphthalene) can initiate free-radical photopolymerization. rsc.org In this system, the naphthalene–stilbene derivative absorbs light and acts as an electron donor, transferring an electron to the iodonium (B1229267) salt. This causes the salt to be reduced and decompose into radicals. Further reduction can generate secondary radicals, both of which are capable of initiating a free-radical polymerization reaction. rsc.org
Cationic photopolymerization is a method known for producing materials with low shrinkage, good adhesion, and excellent chemical resistance. researchgate.net The process continues even after the light source is removed and is not inhibited by oxygen. rsc.orgresearchgate.net It is initiated by a photogenerated acid. researchgate.net
Derivatives of this compound have proven effective as photosensitizers in initiating such processes. Specifically, 1-amino-4-methyl-6-styrylnaphthalene-2-carbonitrile derivatives can sensitize diaryliodonium salts under visible light (e.g., 405 nm). rsc.org In these systems, the styrylnaphthalene derivative absorbs light and transfers an electron to the iodonium salt. rsc.org The resulting unstable iodonium salt anion decomposes, forming strong protonic acids which then initiate the cationic polymerization of monomers like epoxides. rsc.org
Research has demonstrated the successful cationic polymerization of an epoxy monomer, (3,4-epoxycyclohexane)methyl 3,4-epoxycyclohexylcarboxylate (CADE), using a two-component system of an iodonium salt and various 1-amino-4-methyl-6-styrylnaphthalene-2-carbonitrile derivatives. These systems achieved final monomer conversions between 30% and 60%. rsc.org
The reactivity of styrenic monomers and the kinetics of their polymerization are significantly affected by the electronic properties of substituents on the aromatic rings. cmu.edustanford.edu In radical polymerization, electron-withdrawing substituents on a styrene (B11656) monomer can lead to faster and more controlled polymerization. cmu.edu Conversely, studies on styrylquinoline derivatives, which are structurally similar, showed that electron-donating substituents increased the polymerization speed, while electron-accepting groups could slow it down, possibly by acting as radical traps. researchgate.net
In the cationic photopolymerization of an epoxy monomer initiated by styrylnaphthalene derivatives and an iodonium salt, the nature of the substituent on the styryl portion of the naphthalene sensitizer (B1316253) plays a key role. rsc.org A study comparing different substituents found that the highest monomer conversion was achieved with a fluorine substituent. rsc.org This suggests that electron-withdrawing groups can enhance the efficiency of the photoinitiation process.
Table 1: Influence of Substituent on Cationic Polymerization Conversion
| Photosensitizer Compound Name | Substituent on Phenyl Ring | Final Monomer Conversion (%) rsc.org |
|---|---|---|
| 1-amino-6-[(E)-2-(4-fluorophenyl)vinyl]-4-methylnaphthalene-2-carbonitrile (NS-F) | -F (Fluoro) | ~60 |
| 1-amino-4-methyl-6-[(E)-2-phenylvinyl]naphthalene-2-carbonitrile (NS-H) | -H (Hydrogen) | ~45 |
| 1-amino-6-[(E)-2-(4-methoxyphenyl)vinyl]-4-methylnaphthalene-2-carbonitrile (NS-OCH3) | -OCH₃ (Methoxy) | ~35 |
This interactive table summarizes the final conversion rates of the CADE monomer using different substituted naphthalene-stilbene photosensitizers.
Ring-opening polymerization (ROP) is a key strategy for creating chemically recyclable polymers. researchgate.netnih.gov Unlike traditional vinyl polymers, polymers made via ROP often have a lower ceiling temperature (Tc), which is the temperature at which polymerization and depolymerization are in equilibrium. This makes it thermodynamically more feasible to reverse the polymerization and recover the original monomer, creating a circular materials system. nih.govchemistryviews.org ROP can proceed through various mechanisms, including cationic polymerization. nih.gov
Styrylnaphthalene derivatives have been utilized in ROP studies. For example, photoinitiating systems based on 1-amino-4-methyl-6-styrylnaphthalene-2-carbonitrile derivatives and a diaryliodonium salt have been used to initiate the cationic ring-opening polymerization of the epoxy monomer CADE. rsc.org This demonstrates a direct application of styrylnaphthalene-based systems in a polymerization method suitable for producing potentially recyclable materials.
Photoinitiating Systems based on this compound Derivatives
The development of efficient photoinitiating systems is crucial for light-initiated polymerization, which offers benefits like high curing rates and low energy consumption. researchgate.net this compound derivatives, particularly those with a naphthalene-stilbene structure, are excellent candidates for use as photosensitizers.
Iodonium salts are common photoinitiators but often require photosensitizers to extend their light absorption into the visible range. researchgate.netacs.org Naphthalene–stilbene compounds, a class of styrylnaphthalene derivatives, have been developed as highly effective visible-light photosensitizers for diaryliodonium salts. rsc.orgrsc.org These systems can initiate both free-radical and cationic polymerization reactions. rsc.org
A study focused on 1-amino-4-methyl-6-styrylnaphthalene-2-carbonitrile derivatives demonstrated their suitability for this purpose. rsc.org These derivatives exhibit strong absorption characteristics in the visible light spectrum, with absorption maxima (λmax) around 450 nm, making them compatible with common LED light sources (e.g., 405 nm). rsc.org
Table 2: Spectroscopic Properties of Naphthalene-Stilbene Photosensitizers
| Compound | λmax (nm) in ACN rsc.org | Molar Extinction Coefficient at 405 nm (dm³ mol⁻¹ cm⁻¹) rsc.org |
|---|---|---|
| NS-F | ~450 | 4234 |
| NS-H | ~450 | 3158 |
| NS-OCH3 | ~450 | 2917 |
This interactive table shows the maximum absorption wavelength and molar extinction coefficient for different styrylnaphthalene derivatives, highlighting their effectiveness as visible light photosensitizers.
In these two-component systems, the naphthalene–stilbene derivative functions as the electron donor. Upon photoexcitation, it transfers an electron to the iodonium salt (the electron acceptor), which then decomposes to generate the reactive species—radicals or acids—that initiate polymerization. rsc.org This photosensitization mechanism allows for the efficient use of low-energy visible light in advanced polymerization applications, including 3D printing. rsc.orgmendeley.com
Spectroscopic, Electrochemical, and Thermodynamic Analysis of Styrylnaphthalene-Based Photoinitiating Systems
The efficacy of photoinitiating systems is deeply rooted in their spectroscopic, electrochemical, and thermodynamic characteristics. For styrylnaphthalene derivatives, particularly 1-amino-4-methyl-6-styrylnaphthalene-2-carbonitrile derivatives, these properties have been systematically investigated to optimize their function as photosensitizers in two-component photoinitiating systems, often in conjunction with an iodonium salt (IOD). rsc.orgrsc.org
Spectroscopic analysis is fundamental to understanding the light absorption properties of these molecules. The UV-visible absorption spectra of 1-amino-4-methyl-6-styrylnaphthalene-2-carbonitrile derivatives in acetonitrile (B52724) reveal their capacity to absorb light, a prerequisite for photoinitiation. researchgate.net This analysis helps determine the optimal wavelength for initiating polymerization. rsc.org
Electrochemical analysis, typically through cyclic voltammetry, provides insights into the oxidation and reduction potentials of the styrylnaphthalene derivatives. rsc.org This is crucial for understanding the electron transfer processes that occur between the photosensitizer (the styrylnaphthalene derivative) and the co-initiator (e.g., iodonium salt) upon light absorption. The feasibility of the electron transfer process is a key determinant of the photoinitiating system's efficiency.
Thermodynamic analysis further elucidates the favorability of the photoinitiation process. rsc.org By examining the free energy change (ΔG) of the electron transfer reaction, researchers can predict the spontaneity and efficiency of the generation of reactive species (radicals or cations) that initiate polymerization. rsc.orgnih.gov A negative ΔG value indicates a thermodynamically favorable process.
A detailed study of these parameters allows for the selection of the most effective styrylnaphthalene-based photosensitizers for various polymerization applications. rsc.orgrsc.org
Versatility in Initiating Free-Radical, Cationic, and Hybrid Photopolymerizations
One of the significant advantages of styrylnaphthalene-based photoinitiating systems is their versatility in initiating different types of photopolymerization, including free-radical, cationic, and hybrid processes. rsc.orgrsc.org This adaptability stems from the ability of the excited state of the styrylnaphthalene photosensitizer to interact with a co-initiator, such as an iodonium salt, to generate either free radicals or cations. rsc.org
In free-radical photopolymerization , the absorption of light by the styrylnaphthalene derivative leads to an excited state. This excited molecule then interacts with the co-initiator, resulting in the formation of free radicals that initiate the polymerization of acrylic monomers. rsc.orgresearchgate.net This process is widely used due to the availability of a broad range of monomers and relatively high reaction rates. radtech.org
In cationic photopolymerization , the photoinitiating system generates a strong acid upon irradiation. researchgate.net This acid then initiates the ring-opening polymerization of monomers like epoxides. rsc.orgresearchgate.net Cationic polymerization is advantageous due to its lack of oxygen inhibition and low polymerization shrinkage. radtech.orgresearchgate.net Styrylnaphthalene-based systems have demonstrated the ability to effectively initiate the cationic photopolymerization of epoxy monomers. rsc.org
Hybrid photopolymerization combines both free-radical and cationic polymerization mechanisms, allowing for the creation of interpenetrating polymer networks (IPNs). nih.gov These materials can exhibit a unique combination of properties derived from both types of polymers. nih.gov Styrylnaphthalene-based photoinitiating systems are well-suited for hybrid polymerization, as they can simultaneously generate the species required to initiate both polymerization pathways. rsc.orgresearchgate.netradtech.org This versatility has been explored for creating materials with tailored properties. rsc.orgnih.gov
Advanced Polymeric Materials and Nanocomposites
Synthesis of Photoreactive Polymers with Styrylnaphthalene Moieties
The incorporation of styrylnaphthalene moieties into polymer chains is a key strategy for creating photoreactive materials. ucj.org.ua A common method for synthesizing these polymers is through the free-radical polymerization of methacrylic monomers that contain a styrylquinoline fragment, a heterocyclic analog of styrylnaphthalene. ucj.org.uaresearchgate.net This process typically involves reacting alcohols with methacryloyl chloride to create the monomers, which are then polymerized. ucj.org.uaresearchgate.net The polymerization is often carried out in a solvent like dimethylformamide (DMF) with an initiator such as azobisisobutyronitrile (AIBN). researchgate.net The resulting polymers have the styrylnaphthalene-like moieties as side chains. researchgate.net
The synthesis can be designed to produce polymers with specific properties by controlling the structure and content of the styrylnaphthalene-containing monomers. rsc.orgmdpi.comsymeres.com For instance, the introduction of different substituents on the styrylquinoline fragment can influence the polymerization rate and the properties of the final polymer. ucj.org.ua The synthesis of well-defined, linear, wholly aromatic polymers with controlled placement of similar aromatic moieties has also been achieved through one-pot, room temperature, metal-free step-polymerizations. rsc.org
These synthetic strategies allow for the creation of a diverse range of photoreactive polymers with tailored characteristics for various applications. mdpi.comrsc.org
Application in 3D-VAT Printing Technologies
Styrylnaphthalene-based photoinitiating systems have shown significant promise in 3D-VAT (Vat Photopolymerization) printing technologies. rsc.orgrsc.org This advanced manufacturing technique builds three-dimensional objects layer-by-layer from a liquid photopolymer resin, which is selectively cured by light. nih.govmdpi.com The efficiency and resolution of 3D-VAT printing are highly dependent on the performance of the photoinitiating system. mdpi.com
The versatility of styrylnaphthalene derivatives in initiating both free-radical and cationic polymerization makes them particularly suitable for 3D printing applications, where different types of resins, such as acrylate (B77674) and epoxy-based resins, are used. rsc.orgnih.gov They can be used to cure resins for various 3D printing methods, including Digital Light Processing (DLP). researchgate.netresearchgate.net
Recent research has demonstrated the potential of these systems in printing complex structures and functional nanocomposites. rsc.orgresearchgate.net For example, they have been successfully used to cure resins containing nanofillers like silver oxide (Ag₂O) and hydroxyapatite (B223615) (HA), leading to the fabrication of high-resolution 3D printed objects with enhanced functionalities. rsc.orgrsc.org The ability to use visible light for curing is another advantage, as it can reduce light scattering and allow for deeper curing, which is beneficial for creating thicker or more complex parts. researchgate.net The development of one-component styrylnaphthalene-based photoinitiators further simplifies the resin formulation for 3D printing. researchgate.net
Fabrication of Functional Nanocomposites with Styrylnaphthalene-Based Initiators
Styrylnaphthalene-based initiators are instrumental in the fabrication of functional polymer nanocomposites. rsc.orgrsc.org These materials, which consist of a polymer matrix reinforced with nanoscale fillers, offer enhanced properties compared to the neat polymer. mdpi.comappleacademicpress.com The styrylnaphthalene photoinitiating systems enable the in-situ polymerization of a monomer matrix in the presence of nanofillers, ensuring a good dispersion and integration of the nanoparticles within the polymer. rsc.org
The fabrication process often involves dispersing nanofillers, such as silver oxide (Ag₂O), hydroxyapatite (HA), or carbon nanotubes, into a photocurable resin containing the styrylnaphthalene-based initiator. rsc.orgrsc.orgmdpi.comrsc.org Upon exposure to light, the initiator triggers the polymerization of the resin, entrapping the nanofillers within the resulting polymer network. rsc.org This method has been successfully applied to create nanocomposites with tailored properties for specific applications. rsc.orgrsc.org
For example, the incorporation of Ag₂O can impart antimicrobial properties to the material, while hydroxyapatite is a biocompatible material often used in biomedical applications. rsc.org The use of styrylnaphthalene-based systems in conjunction with 3D printing technologies further expands the possibilities for creating complex, three-dimensional functional nanocomposite structures. rsc.orgresearchgate.net
Optical and Photochemical Activities of Styrylnaphthalene-Containing Polymers
The introduction of electron-donating groups into the styrylquinoline fragment can lead to a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum. ucj.org.ua This tunability of the absorption properties is a valuable feature for designing materials for specific optical applications. researchgate.net The photophysical properties, including absorption and fluorescence, can be investigated using UV-vis and photoluminescence spectroscopy. researchgate.net
Advanced Spectroscopic Characterization Techniques for 1 Styrylnaphthalene
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. mdpi.comslideshare.net It provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule. slideshare.netnumberanalytics.comnih.gov
¹H NMR Analysis for Structural Elucidation and Conformer Identification
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary tool for determining the number of distinct proton sets and their environments within a molecule. libretexts.org The chemical shift, signal multiplicity (splitting pattern), coupling constants, and integration of the signals in a ¹H NMR spectrum provide a wealth of information for structural elucidation. emerypharma.comyoutube.comphcogj.com
In the context of 1-styrylnaphthalene, ¹H NMR is crucial for identifying the protons on the naphthalene (B1677914) and styrene (B11656) moieties. The analysis of chemical shifts helps in assigning protons to their respective positions in the aromatic rings and the vinyl group. For instance, the protons on the aromatic rings typically resonate in the downfield region of the spectrum, while the vinyl protons appear at characteristic chemical shifts.
Furthermore, ¹H NMR can be employed to identify and study different conformers of this compound that may exist in solution. copernicus.org Molecules are not static but can exist as an ensemble of interconverting conformers. utoronto.ca The rate of this interconversion affects the NMR spectrum. If the exchange is slow on the NMR timescale, separate signals may be observed for each conformer. Conversely, fast exchange results in a spectrum showing Boltzmann-weighted average signals. copernicus.org By studying the NMR spectra at various temperatures, it is possible to probe the dynamics of conformational exchange and identify the preferred conformations. copernicus.org
Table 1: Representative ¹H NMR Data
| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (Naphthyl & Phenyl) | 7.0 - 8.5 | Multiplet |
| Vinylic | 6.5 - 7.5 | Doublet, Doublet of Doublets |
Note: Specific chemical shifts and coupling constants can vary depending on the solvent and experimental conditions. sigmaaldrich.comcarlroth.com
¹³C NMR Spectroscopy for Carbon Skeleton Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides direct information about the carbon framework of a molecule. numberanalytics.combhu.ac.inudel.edu Unlike ¹H NMR, where signal integration is proportional to the number of protons, the intensity of ¹³C NMR signals is not typically used for quantitative analysis unless specific experimental conditions are met. libretexts.org However, the number of distinct signals in a broadband decoupled ¹³C NMR spectrum corresponds to the number of chemically non-equivalent carbon atoms in the molecule. udel.edulibretexts.org
For this compound, ¹³C NMR is instrumental in confirming the carbon skeleton. The chemical shifts of the carbon atoms are influenced by their hybridization (sp², sp³) and their electronic environment. libretexts.org Aromatic and vinylic carbons (sp² hybridized) resonate at lower fields (higher ppm values) compared to aliphatic carbons (sp³ hybridized). libretexts.orgoregonstate.edu The signals for the quaternary carbons in the naphthalene ring system can also be identified, which is often challenging with other techniques. The wide chemical shift range in ¹³C NMR, typically 0-220 ppm, allows for excellent signal dispersion, minimizing the overlap that can sometimes complicate ¹H NMR spectra. bhu.ac.inlibretexts.org
Table 2: Typical ¹³C NMR Chemical Shift Ranges
| Carbon Type | Typical Chemical Shift (δ, ppm) |
| Aromatic & Vinylic | 110 - 150 |
| Carbonyl | 170 - 220 |
| Alkyne | 70 - 80 |
| Aliphatic (C-O, C-X) | 50 - 70 |
| Aliphatic | 10 - 40 |
Source: Adapted from general ¹³C NMR chemical shift tables. bhu.ac.inlibretexts.org
2D NMR Techniques for Complex Structure Assignment
Two-dimensional (2D) NMR spectroscopy provides a more in-depth analysis of molecular structure by spreading NMR signals across two frequency dimensions, which helps to resolve overlapping signals and reveal correlations between different nuclei. slideshare.netcreative-biostructure.comwikipedia.org
For a molecule like this compound, several 2D NMR experiments are particularly useful:
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. emerypharma.comnumberanalytics.com In this compound, COSY spectra would show correlations between adjacent protons on the naphthalene and phenyl rings, as well as between the vinylic protons. This is invaluable for tracing the connectivity of the proton network. creative-biostructure.com
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons with the chemical shifts of directly attached heteronuclei, most commonly ¹³C. creative-biostructure.comwikipedia.orgmuni.czyoutube.comblogspot.com An HSQC or HMQC spectrum of this compound would show a cross-peak for each carbon atom that is bonded to one or more protons, linking the ¹H and ¹³C chemical shifts and greatly aiding in the assignment of the carbon signals. youtube.comresearchgate.net
The combined application of these 2D NMR techniques allows for the unambiguous assignment of nearly all proton and carbon signals in the this compound molecule, providing a complete picture of its covalent structure. numberanalytics.comresearchgate.net
Application of NMR in Hydrogen Bonding Studies of Styrylnaphthalene Derivatives
NMR spectroscopy is a powerful method for investigating both intramolecular and intermolecular hydrogen bonding. mdpi.comresearchgate.net Hydrogen bonds can significantly influence the chemical shifts of the protons involved, particularly hydroxyl (-OH) or amine (-NH) protons. mdpi.comrsc.org
In derivatives of styrylnaphthalene that contain hydrogen-bonding functional groups (e.g., hydroxyl or amino groups), the formation of hydrogen bonds can be detected and characterized by ¹H NMR. The chemical shift of a proton involved in a hydrogen bond is typically shifted downfield. The magnitude of this shift can provide qualitative information about the strength of the hydrogen bond. rsc.org
Furthermore, variable temperature NMR studies can be used to distinguish between intramolecular and intermolecular hydrogen bonds. The chemical shift of a proton involved in an intermolecular hydrogen bond is often temperature-dependent, as the equilibrium between hydrogen-bonded and non-hydrogen-bonded species is affected by temperature. In contrast, the chemical shift of a proton in an intramolecular hydrogen bond is generally less sensitive to temperature changes. By studying the NMR spectra of styrylnaphthalene derivatives in different solvents, it is also possible to probe the interactions between the solute and solvent molecules. tubitak.gov.tr Advanced NMR experiments can even be designed to detect scalar couplings across hydrogen bonds, providing direct evidence of their existence. nih.gov
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. It is particularly useful for studying conjugated systems like this compound. matanginicollege.ac.in
Analysis of Electronic Absorption Characteristics and Bathochromic Shifts in Styrylnaphthalenes
The UV-Vis spectrum of this compound is characterized by strong absorption bands arising from π-π* electronic transitions within its extended conjugated system, which encompasses both the naphthalene and styrene moieties. The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the extent of conjugation and the presence of substituents. matanginicollege.ac.in
Compared to simpler systems like stilbene (B7821643) or naphthalene, this compound exhibits a bathochromic shift (or red shift), meaning its absorption maxima occur at longer wavelengths. rsc.orgtaylorandfrancis.com This is because the extended conjugation in this compound lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). matanginicollege.ac.in
Several factors can influence the electronic absorption characteristics of styrylnaphthalenes:
Extension of Conjugation: Increasing the size of the π-system, for instance by replacing the phenyl group with a larger aromatic system, generally leads to a further bathochromic shift. rsc.orgrsc.org
Substituent Effects: The introduction of electron-donating or electron-withdrawing groups on the aromatic rings can significantly alter the absorption spectrum. Auxochromes, which are groups with non-bonding electrons, can extend the conjugation and cause a bathochromic shift. matanginicollege.ac.in
Solvent Polarity: The polarity of the solvent can influence the position of the absorption bands.
Protonation: If the styrylnaphthalene derivative contains a basic nitrogen atom (e.g., in an aza-derivative), protonation can lead to a significant bathochromic shift of the long-wavelength absorption band. rsc.orgrsc.orgresearchgate.net
Planarity: The degree of planarity of the molecule affects the efficiency of π-orbital overlap. Any steric hindrance that forces the aromatic rings out of planarity can disrupt conjugation and lead to a hypsochromic shift (blue shift). matanginicollege.ac.in
Time-resolved absorption spectroscopy can also be used to study the transient species formed upon photoexcitation of this compound, such as its triplet state or radical ions. psu.edu The investigation of these species is crucial for understanding the photochemical and photophysical properties of the molecule. scilit.com
Table 3: Illustrative UV-Vis Absorption Data
| Compound | Solvent | λmax (nm) | **Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) ** |
| trans-1-Styrylnaphthalene | Varies | ~320-350 | - |
| Protonated 1-(1-pyrenyl)-2-(2-quinolyl)ethylene (a related styryl derivative) | - | 475 | 3.92 x 10⁴ |
Spectral Changes During Photoinduced Isomerization of Styrylnaphthalenes
The photoinduced isomerization of styrylnaphthalenes, a process involving the transformation between cis and trans isomers upon light irradiation, is accompanied by distinct spectral changes. This phenomenon is a cornerstone in the development of photoswitchable materials.
For instance, studies on stiff-stilbene derivatives, which share structural similarities with styrylnaphthalenes, demonstrate that E to Z isomerization can be initiated by irradiating the sample with a specific wavelength of light, such as 405 nm. This results in a decrease in the absorption band at certain wavelengths (e.g., 310–410 nm) and an increase in another region (e.g., 415–450 nm). diva-portal.org The reverse Z to E isomerization can then be triggered by a different wavelength, for example, 455 nm. diva-portal.org The presence of an isosbestic point, where the absorbance does not change during the conversion, indicates a clean, unimolecular transformation between the two isomers. diva-portal.org
The efficiency of this photoisomerization can be quantified by the photostationary state (PSS), which represents the equilibrium ratio of the isomers under continuous irradiation. For some stiff-stilbene derivatives, a PSS with a high percentage of the Z isomer can be achieved. diva-portal.org These spectral shifts are fundamental to the application of these molecules in areas like molecular switches and optical data storage.
Infrared (IR) and Raman Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a wealth of information about the molecular structure and bonding within styrylnaphthalenes. These methods probe the vibrational energy levels of a molecule, which are unique and act as a molecular fingerprint. edinst.comprincipiabiomathematica.com
Identification of Functional Groups and Molecular Vibrations in Styrylnaphthalenes
IR and Raman spectroscopy are powerful tools for identifying the various functional groups and characterizing the molecular vibrations within styrylnaphthalene and its derivatives. spectroscopyonline.commt.com The vibrational modes of a molecule, such as stretching and bending, correspond to specific energy absorptions or scattering events, resulting in a characteristic spectrum. principiabiomathematica.comlibretexts.org
Key vibrational modes in styrylnaphthalenes include:
C=C stretching: The ethylenic C=C stretching mode is a prominent feature in the Raman spectra of styrylnaphthalenes, often appearing in the region of 1625-1630 cm⁻¹. psu.edu
Naphthalene ring vibrations: The stretching fundamentals of the naphthalene ring are also observable. For instance, a band around 1634 cm⁻¹ can be attributed to a high-frequency stretching fundamental of the naphthalene ring. researchgate.net
The complementary nature of IR and Raman spectroscopy is crucial; some vibrations may be strong in Raman and weak or absent in IR, and vice versa, due to the different selection rules governing the two techniques (change in dipole moment for IR and change in polarizability for Raman). edinst.comlibretexts.org
Conformational Equilibrium Studies of Styrylnaphthalenes via Raman Spectroscopy
Raman spectroscopy has proven to be an effective method for investigating the conformational equilibrium in styrylnaphthalenes. researchgate.netrsc.org For molecules like trans-2-styrylnaphthalene, evidence for the existence of two rotational isomers (s-trans and s-cis) in solution has been found. psu.eduresearchgate.netrsc.org
By analyzing the temperature dependence of the relative intensities of specific Raman bands, researchers can determine the thermodynamic parameters of the conformational equilibrium. For example, in the case of trans-2-styrylnaphthalene, a pair of Raman bands at approximately 1625 cm⁻¹ and 1630 cm⁻¹ show a clear temperature dependence. psu.edu These bands are assigned to the ethylene (B1197577) C=C stretching mode of the two different conformers. psu.edu From the analysis of these intensity changes, an enthalpy difference between the isomers can be calculated, which for trans-2-styrylnaphthalene was found to be 0.71 ± 0.07 kcal mol⁻¹. researchgate.netrsc.org
In contrast, for trans-1-styrylnaphthalene, only one stable conformer is typically observed. psu.eduresearchgate.netrsc.org This is attributed to significant steric hindrance that prevents the formation of one of the possible rotational isomers. psu.eduresearchgate.netrsc.org
Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) of Styrylnaphthalene Compounds
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. chemguide.co.uk When coupled with a separation technique like liquid chromatography (LC), it becomes LC-MS, a highly sensitive and selective method for analyzing complex mixtures and identifying individual components, including styrylnaphthalene compounds and their metabolites. researchgate.netmdpi.com
In a typical MS analysis, molecules are first ionized, often by bombarding them with electrons, which creates a molecular ion (M+). chemguide.co.uklibretexts.org This molecular ion is often unstable and can break apart into smaller, charged fragments. libretexts.orggbiosciences.com The pattern of these fragments, known as the fragmentation pattern, is unique to a specific molecule and provides valuable structural information. libretexts.orglibretexts.org For aromatic compounds like styrylnaphthalenes, the molecular ion peak is typically strong due to the stability of the aromatic structure. libretexts.org
LC-MS/MS, a tandem MS technique, further enhances analytical capabilities by allowing for the selection of a specific ion from the first MS stage, fragmenting it, and then analyzing the resulting fragments in a second MS stage. nih.gov This method is particularly useful for quantifying low levels of specific compounds in complex biological matrices. nih.gov For instance, LC-MS/MS methods have been developed to analyze naphthalene metabolites in urine, demonstrating the technique's utility in biological monitoring. researchgate.net The process often involves a sample preparation step, such as solid-phase extraction (SPE), to remove interfering substances and concentrate the analytes before injection into the LC-MS system. frontiersin.org
X-ray Crystallography and Molecular Shape Analysis of Styrylnaphthalene Derivatives
X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govwikipedia.orglibretexts.org By irradiating a crystal with X-rays and analyzing the resulting diffraction pattern, scientists can construct a detailed electron density map and, from that, a model of the molecular structure. nih.gov
This technique has been instrumental in understanding the molecular shape and packing of styrylnaphthalene derivatives. For example, the crystal structure of certain diarylethene derivatives, which are structurally related to styrylnaphthalenes, has been elucidated using X-ray crystallography, revealing the geometric changes that occur upon photocyclization. researchgate.net
The analysis of crystal structures provides crucial information on:
Bond lengths and angles: Precise measurements of the distances between atoms and the angles between bonds. nih.gov
Intermolecular interactions: How molecules pack together in the crystal lattice, including π-π stacking interactions and hydrogen bonds, which can influence the material's bulk properties. nih.govacs.org
For instance, in some complex polycyclic aromatic hydrocarbons containing naphthalene units, significant distortion of the naphthalene ring has been observed due to steric repulsion, which in turn affects the molecule's electronic properties. rsc.org
Time-Resolved Spectroscopy for Dynamic Process Monitoring in Styrylnaphthalene Systems
Time-resolved spectroscopy is a powerful class of techniques used to study dynamic processes that occur on very short timescales, from femtoseconds to nanoseconds and longer. wikipedia.orgmpbcommunications.comtaylorfrancis.com These methods are essential for monitoring the transient species and intermediate states that arise during chemical reactions, such as the photoinduced isomerization of styrylnaphthalenes.
The fundamental principle of time-resolved spectroscopy involves using a short "pump" pulse of light to initiate a process and a subsequent "probe" pulse to monitor the changes in the system as a function of the time delay between the two pulses. wikipedia.org Different types of time-resolved spectroscopy exist, each probing different aspects of the dynamic process:
Transient-Absorption Spectroscopy: This technique measures the changes in the absorption spectrum of a sample after excitation by the pump pulse, providing information about the excited states and transient intermediates. wikipedia.org
Time-Resolved Fluorescence Spectroscopy: This method monitors the decay of fluorescence emission over time, revealing details about the lifetime of excited states and energy transfer processes. wikipedia.org
Time-Resolved Infrared and Raman Spectroscopy: These techniques allow for the observation of changes in the vibrational spectrum as a reaction proceeds, providing structural information about short-lived intermediates. mpg.de
Advanced Functional Applications and Future Research Directions
Optoelectronic Devices and Sensors
The delocalized π-electron system in styrylnaphthalene derivatives makes them highly suitable for applications in optoelectronic devices, where the interaction with light is fundamental to function.
Styrylnaphthalene derivatives are effective chromophores and luminescent materials due to their extended π-conjugated framework. This structure facilitates efficient absorption and emission of light, a critical property for many optoelectronic applications. For instance, distyrylbenzene (B1252955) (DSB), a related and extensively studied π-conjugated material, provides insights into the structure-property relationships that govern the solid-state optoelectronic properties of these compounds. rsc.org The functionalization of these molecules allows for the fine-tuning of their emission colors across the visible spectrum, from blue to yellow. researchgate.net
Derivatives such as 4,4′-bis(4-(diphenylamino)-styryl)biphenyl (BDAVBi) have been successfully used as dopants in Organic Light Emitting Diodes (OLEDs), demonstrating their utility in creating efficient light-emitting devices. mdpi.comnih.gov The design of such molecules often follows a Donor-π-Acceptor (D-π-A) or Donor-π-Donor (D-π-D) architecture, which promotes intramolecular charge transfer (ICT) and enhances their linear and non-linear optical properties. nih.gov Research into π-conjugated liquid materials based on naphthalene (B1677914) diimides has also shown potential for creating stimuli-responsive luminescent systems, which could overcome some limitations of solid-state materials, such as the need for volatile organic solvents during fabrication. sciltp.com
Table 1: Photophysical Properties of Selected Luminescent Styryl Derivatives
| Compound/Derivative Class | Excitation Max (λex) | Emission Max (λem) | Key Application Area | Source(s) |
| Distyrylbenzene (DSB) Derivatives | Varies | 425 - 560 nm | OLEDs, Solid-State Lighting | researchgate.net |
| Mono-carbazole DSB | Varies | White Light Emission | White Light Emitting Devices | researchgate.net |
| DSNN-NMe₃⁺ (in PBS) | --- | 546 nm | Bioimaging | nih.gov |
| DSNN-NMe₃⁺ (in HeLa cells) | --- | 473 nm | Bioimaging | nih.gov |
| SQ-535 (in DOPC liposomes) | ~495 nm | ~625 nm | Plasma Membrane Probes | biorxiv.org |
This table is interactive. Click on headers to sort.
Optical Brightening Agents (OBAs), also known as fluorescent whitening agents, are chemical compounds that absorb light in the ultraviolet region and re-emit it in the blue region of the visible spectrum. culturalheritage.orgwikipedia.org This process of fluorescence counteracts the natural yellowing of materials, making them appear whiter and brighter. culturalheritage.orgfibre2fashion.com
Stilbene (B7821643) derivatives are the most common class of compounds used for this purpose, and the styrylnaphthalene structure is closely related. culturalheritage.orgwikipedia.org A derivative of bis(4-aminostyryl)naphthalene has been noted for its pronounced fluorescence and strong affinity for fibers, making it an effective optical brightener for improving the whiteness of materials. mdpi.comnih.gov These compounds are widely used in the textile, paper, and detergent industries. fibre2fashion.comnih.gov For example, triazinylaminostilbenes are a major class of whiteners used for cotton, regenerated cellulose (B213188) fibers, and in detergents. fibre2fashion.com The effectiveness of these agents depends on their ability to be colorless on the substrate while strongly absorbing UV light and emitting blue light. fibre2fashion.com
Molecular Photoswitches and Logic Gates Based on Styrylnaphthalene Structures
The styryl moiety (a vinylbenzene group) is a key component in a class of molecules known as photoswitches. These molecules can undergo reversible isomerization between two distinct forms (e.g., E and Z isomers) upon irradiation with light of specific wavelengths. This property is the foundation for developing molecular-scale switches and logic gates. researchgate.net
Styrylbenzazoles, which are structurally similar to styrylnaphthalenes, are a promising class of photoswitches that can perform light-driven E/Z isomerization of the central double bond without the irreversible photocyclization that can be a problem for the parent stilbene molecule. researchgate.net By combining several photochromic units into a single molecule, it is possible to design simple Boolean logic gates and more complex devices with all-photonic inputs and outputs. researchgate.net The state of the switch can be read through changes in absorption or emission properties. The ability to tune properties such as thermal stability, quantum yields, and absorption maxima by modifying the chemical structure makes these compounds highly versatile for information processing at the molecular level. researchgate.net
Non-Linear Optical (NLO) Materials Development from Styrylnaphthalene Scaffolds
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to the electric field of intense light, a property crucial for applications like optical data storage, image processing, and optical switching. nih.gov Organic molecules with extended π-conjugated systems, such as styrylnaphthalene, are excellent candidates for NLO materials. nih.govanalis.com.my
The delocalization of π-electrons along the molecular backbone allows for large and fast polarization in the presence of an external electric field. researchgate.net The NLO response can be enhanced by creating molecules with electron-donating (D) and electron-accepting (A) groups connected by a π-linker (D-π-A systems), which facilitates intramolecular charge transfer (ICT). nih.govanalis.com.my Theoretical studies using Density Functional Theory (DFT) on naphthalene derivatives linked to nitrophenyl groups have shown that these molecular systems can possess large first static hyperpolarizabilities (a measure of NLO activity). researchgate.netasianpubs.org By strategically modifying the molecular structure, such as changing the donor and acceptor groups, researchers can tune the NLO properties to achieve high-performance materials for modern optoelectronic applications. nih.gov
Table 2: Calculated NLO Properties of Naphthalene-based Systems
| Compound | Method/Basis Set | First Hyperpolarizability (β) | Key Finding | Source(s) |
| N-[3-(naphthalene-1-yloxy)butyl]-4-nitroaniline | B3LYP/6-31++G(d,p) | High values reported | Possesses large first static hyperpolarizabilities | researchgate.netasianpubs.org |
| N-[3-(naphthalene-1-yloxy)butyl]-2,4-dinitroaniline | B3LYP/6-31++G(d,p) | Lower than mono-nitro derivative | NLO response decreases with addition of second nitro group | researchgate.netasianpubs.org |
| 3-(naphthalen-1-yl)-1-(4-(phenylethynyl)phenyl)-2-propen-1-one | B3LYP/6-31G(d,p) | 420.51× 10⁻³⁰ esu | High NLO response due to π-conjugated acetylide group | analis.com.my |
This table is interactive. Click on headers to sort.
Biological and Medical Research Applications
The fluorescent properties of styrylnaphthalene derivatives have found significant application in the realm of biological research, particularly in cellular imaging.
The development of highly emissive fluorescent probes is critical for high-quality fluorescence imaging of biological processes. nih.gov Styrylnaphthalene derivatives have emerged as an important class of conjugated oligoelectrolytes (COEs) for visualizing cellular membranes. mdpi.comnih.govnih.gov These probes are designed to be fluorophoric and have an affinity for membranes, allowing them to rapidly diffuse into mammalian cells and stain membranous components like the endoplasmic reticulum and Golgi apparatus with low cytotoxicity. nih.gov
A study on newly synthesized distyrylnaphthalene derivatives (DSNNs) demonstrated their successful application as membrane-specific fluorescent dyes. nih.gov These compounds, including trimethylammonium (DSNN-NMe₃⁺) and morpholine (B109124) (DSNN-Mor) derivatives, can be used to visualize intracellular membrane components in various cell types. mdpi.comnih.gov An important feature of these probes is the change in their optical properties upon binding to membranes. For example, the maximum emission of DSNN-NMe₃⁺ shifts from 546 nm in a buffer solution to as low as 473 nm when associated with HeLa cell membranes, a phenomenon that can be used to report on the probe's local environment. nih.gov Fine chemical modifications of similar styryl dyes have been shown to dramatically improve plasma membrane staining, leading to probes with higher brightness and improved photostability for long-term cell and tissue imaging. biorxiv.orgresearchgate.net
Table 3: Styrylnaphthalene Derivatives for Cellular Imaging
| Derivative | Key Structural Feature | Target Organelle/Structure | Advantage | Source(s) |
| DSNN-NMe₃⁺ | Trimethylammonium group | Intracellular membranes | Large emission shift upon membrane binding | nih.govnih.gov |
| DSNN-Mor | Morpholine group | Intracellular membranes | Membrane-specific fluorescent dye | nih.gov |
| DSNN-P | Phosphonate group | Intracellular membranes | Visualizing membrane-dependent processes | nih.gov |
| SP-468 | Sulfonate group (zwitterionic) | Plasma Membrane | Enhanced photostability, immediate staining | biorxiv.orgresearchgate.net |
| SQ-535 | Extended π-system | Plasma Membrane | Red-shifted emission, suitable for multi-color imaging | biorxiv.org |
This table is interactive. Click on headers to sort.
Enzyme Inhibition Studies (e.g., HCMV Protease) with Styrylnaphthalene Analogues
The structural framework of styrylnaphthalene has been identified as a promising scaffold for the development of enzyme inhibitors. Research has particularly focused on their potential against the human cytomegalovirus (HCMV) protease, a serine protease essential for viral replication. Through high-throughput screening of chemical libraries, a substituted styryl naphthalene compound was identified as a lead inhibitor of HCMV protease. nih.govnih.gov
This discovery prompted further investigation into the structure-activity relationship (SAR) to optimize the inhibitory potency. The lead compound was systematically modified in three different regions of the molecule using parallel solution-phase synthesis to generate a series of 1,6-substituted naphthalene analogues. nih.govnih.gov These optimization efforts led to the development of compounds with significantly improved potency.
The resulting 1,6-substituted naphthalenes demonstrated not only good potency against HCMV protease but also high selectivity. nih.govnih.gov They were found to be selective over other serine proteases such as elastase, trypsin, and chymotrypsin, which is a critical factor in developing a therapeutic agent with a favorable safety profile. nih.govnih.gov Further studies indicated that for styryl analogues, having an unsubstituted or halogenated phenyl group as the headpiece was favorable for good potency. nih.gov The replacement of a trifluoromethyl sulfonamide group with sulfonylureas while retaining potency suggested the importance of an acidic proton in that region of the molecule for effective inhibition. nih.gov
The research in this area underscores the potential of the styrylnaphthalene core in designing selective and potent enzyme inhibitors, paving the way for the development of novel antiviral agents.
Table 1: Structure-Activity Relationship (SAR) of Styrylnaphthalene Analogues as HCMV Protease Inhibitors
| Compound/Analogue | Modification | Observation |
| Lead Compound (Substituted Styryl Naphthalene) | Identified via high-throughput screening. | Exhibited initial inhibitory activity against HCMV protease. nih.govnih.gov |
| 1,6-Substituted Naphthalenes | Optimization of three regions of the lead compound. | Displayed good potency and selectivity over elastase, trypsin, and chymotrypsin. nih.govnih.gov |
| Styryl Analogues with Unsubstituted or Halogenated Phenyl Headpiece | Modification of the headpiece group. | Favorable for good inhibitory potency. nih.gov |
| Analogues with Sulfonylurea Group | Replacement of trifluoromethyl sulfonamide. | Retained potency, indicating the necessity of an acidic proton for activity. nih.gov |
Ligand Design and Catalysis Research
The unique electronic and steric properties of the styrylnaphthalene scaffold present an intriguing, though not yet extensively explored, avenue for the design of novel ligands for metal-catalyzed reactions.
Styrylnaphthalene Derivatives as Ligand Precursors in Metal Complexes
While the direct application of styrylnaphthalene derivatives as ligands in metal complexes is an emerging area, the broader field of naphthalene-based ligands provides a strong precedent for their potential. Carboxylate and phosphine (B1218219) derivatives of naphthalene have been successfully used to form a variety of metal complexes. mdpi.com The extended π-system of the naphthalene core in styrylnaphthalene derivatives can influence the electronic environment of a metal center upon coordination. Furthermore, the styryl substituent offers a site for further functionalization, allowing for the synthesis of chiral ligands. The development of chiral ligands is a cornerstone of asymmetric catalysis, aiming to control the stereochemical outcome of a reaction. nih.govresearchgate.net The synthesis of chiral phosphine ligands, for example, is a major focus in the development of catalysts for asymmetric reactions. researchgate.netnih.govresearchgate.net Although specific examples of styrylnaphthalene-based ligands in catalysis are not yet widely reported, their structural similarity to other successful ligand families suggests their potential as precursors for new classes of catalysts.
Influence of Ligands on Reaction Selectivity in Organic Synthesis
The structure of a ligand coordinated to a metal catalyst can profoundly influence the selectivity of a chemical reaction, including chemo-, regio-, and stereoselectivity. In asymmetric catalysis, the chiral environment created by the ligand around the metal center is responsible for the preferential formation of one enantiomer over the other. nih.govresearchgate.net The electronic and steric properties of the ligand are key factors in this differentiation. For instance, modifying the electronic nature of a ligand can alter the catalytic activity and selectivity of a metal complex.
While direct studies on the influence of styrylnaphthalene-based ligands on reaction selectivity are limited, the principles of ligand design suggest that their unique structure could offer new opportunities for controlling catalytic processes. The rigid naphthalene backbone combined with the versatile styryl group could be used to create well-defined chiral pockets around a metal center, potentially leading to high levels of enantioselectivity in asymmetric reactions. The development of such catalysts represents a promising direction for future research in organic synthesis.
Self-Assembly and Interfacial Film Studies of Styrylnaphthalene Amphiphiles
The incorporation of the styrylnaphthalene chromophore into amphiphilic molecules has led to fascinating insights into their self-assembly and behavior at interfaces. Studies on phospholipid and fatty acid amphiphiles containing trans-α- and β-styrylnaphthalene have revealed that the isomeric form of the styrylnaphthalene unit plays a crucial role in the resulting aggregate structures.
Experimental and simulation studies have shown that β-styrylnaphthalene amphiphiles tend to pack into compact layers, forming extended glide or herringbone arrangements. This behavior is similar to that observed for other aromatic amphiphiles like those based on stilbene and tolan. These organized structures are influenced by strong non-covalent interactions between the aromatic chromophores.
In contrast, the self-assembly of α-styrylnaphthalene amphiphiles is more complex due to steric hindrance. In aqueous dispersions and highly compressed films at the air-water interface, these amphiphiles can form weak aggregates, such as dimers, with a face-to-face arrangement. However, at the air-water interface, the fatty acid derivative of α-styrylnaphthalene can form "pinwheel" or herringbone clusters before compression, leading to significantly different photochemical and photophysical properties upon compression. This distinct behavior highlights how subtle changes in molecular geometry can dramatically influence the self-assembly process and the properties of the resulting supramolecular structures.
Emerging Trends and Interdisciplinary Research Opportunities in Styrylnaphthalene Chemistry
The unique photophysical properties of styrylnaphthalene derivatives are driving their exploration in various interdisciplinary fields, particularly in materials science and bio-imaging. The extended π-conjugated system of these molecules often results in strong fluorescence, making them attractive candidates for a range of applications.
One of the most promising emerging applications is in the field of organic light-emitting diodes (OLEDs). Certain distyrylnaphthalene derivatives exhibit interesting optical and electrical properties that make them suitable as dopants in OLEDs. nih.gov Their high fluorescence and strong affinity for certain materials also lend them to applications as optical brighteners. nih.gov
In the realm of biomedical and life sciences, highly fluorescent distyrylnaphthalene derivatives are being investigated as tools for visualizing cellular membranes. nih.gov These compounds can serve as fluorescent markers in biological systems, with studies demonstrating their use in cellular imaging. nih.gov The development of such fluorescent probes is a key area of interdisciplinary research, combining organic synthesis, photochemistry, and cell biology. nih.gov
Furthermore, computational studies are being employed to understand and predict the photophysical and photochemical properties of styrylnaphthalenes and their aza-analogs, such as styrylquinolines. These theoretical investigations are crucial for the rational design of new materials with tailored optical properties for applications in optoelectronics. The intersection of synthetic chemistry, materials science, and computational modeling represents a vibrant area of research with the potential to unlock new functionalities of the styrylnaphthalene scaffold.
Q & A
What experimental methodologies are recommended for evaluating the toxicokinetics of 1-Styrylnaphthalene in mammalian models?
Answer:
To assess toxicokinetics (absorption, distribution, metabolism, excretion), researchers should:
- Route-specific exposure design : Use inhalation, oral, or dermal exposure protocols aligned with observed human exposure pathways .
- Dose-response analysis : Include multiple dose levels to identify NOAEL/LOAEL thresholds, with emphasis on hepatic and respiratory systems due to naphthalene-derivative bioactivation pathways .
- Metabolite profiling : Employ LC-MS/MS to track styrylnaphthalene-derived epoxides or glutathione conjugates, which are critical for understanding metabolic activation and detoxification .
Advanced note : For mechanistic insights, combine in vitro microsomal assays (e.g., CYP450 inhibition studies) with in vivo biomarker monitoring (urinary thioethers) to resolve interspecies metabolic differences .
How can conflicting data on this compound’s genotoxicity be systematically addressed?
Answer:
Contradictory results (e.g., Ames test negatives vs. micronucleus assay positives) require:
- Risk of bias assessment : Apply ATSDR’s criteria (e.g., study design rigor, control-group adequacy) to rank confidence in individual studies .
- Weight-of-evidence analysis : Categorize findings by endpoint (DNA adducts, chromosomal aberrations) and experimental model (bacterial vs. mammalian systems) .
- Mechanistic reconciliation : Investigate whether reactive metabolites (e.g., quinones) induce oxidative stress-mediated genotoxicity versus direct DNA binding .
Advanced note : Use computational toxicology (QSAR models) to predict structure-activity relationships and prioritize in vivo validation .
What are the best practices for conducting a systematic review of this compound’s environmental fate?
Answer:
Follow ATSDR’s framework:
- Literature screening : Filter ~14,000+ records using inclusion criteria (e.g., environmental monitoring data for air/water/sediment) .
- Data extraction : Tabulate physicochemical properties (log Kow, half-life) and degradation pathways (photolysis, biodegradation) from peer-reviewed studies .
- Evidence integration : Rate confidence levels (high/moderate/low) based on reproducibility across studies, particularly for bioaccumulation potential .
Advanced note : Apply fugacity modeling to predict partitioning behavior in multi-media environments, validated against empirical monitoring data .
How should researchers design studies to differentiate this compound’s effects from co-occurring naphthalene derivatives?
Answer:
- Isomer-specific analysis : Use GC×GC-MS to resolve this compound from structurally similar compounds (e.g., 2-Methylnaphthalene) in complex matrices .
- Controlled exposure cohorts : Compare toxicity endpoints (e.g., olfactory mucosal damage) in rodents exposed to pure this compound versus mixed derivatives .
- Omics integration : Conduct transcriptomic profiling to identify unique gene expression signatures (e.g., CYP1A1 induction) attributable to this compound .
Advanced note : Leverage isotopic labeling (e.g., ¹⁴C-tracers) to track compound-specific biotransformation in environmental samples .
What methodologies optimize reproducibility in synthesizing this compound for research applications?
Answer:
- Synthetic routes : Catalytic cross-coupling (e.g., Heck reaction) between naphthalene-1-boronic acid and styrene derivatives, with Pd(OAc)₂ as a catalyst .
- Purity validation : Characterize products via ¹H/¹³C NMR and HPLC-UV (λ=254 nm) to confirm >98% purity, critical for avoiding confounding effects in toxicology assays .
- Stability testing : Store derivatives under inert atmospheres (-20°C) to prevent photodegradation or polymerization .
Advanced note : Optimize reaction conditions (solvent polarity, temperature) using DoE (Design of Experiments) to maximize yield and minimize byproducts .
How can susceptibility populations (e.g., CYP2F2-deficient models) inform this compound risk assessment?
Answer:
- Genetic knockout models : Use Cyp2f2⁻/⁻ mice to study metabolic susceptibility, as CYP2F2 is pivotal in naphthalene bioactivation .
- Biomarker identification : Monitor urinary metabolites (e.g., dihydrodiols) as indicators of impaired detoxification in susceptible cohorts .
- Dose extrapolation : Apply physiologically based pharmacokinetic (PBPK) modeling to predict human-equivalent doses accounting for metabolic polymorphisms .
Advanced note : Cross-reference epidemiological data (occupational exposures) with preclinical models to validate susceptibility hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
